molecular formula C17H11ClFN5S B2380931 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-36-0

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine

Cat. No.: B2380931
CAS No.: 863460-36-0
M. Wt: 371.82
InChI Key: DSDJXKCQPRBUDI-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is an organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a 4-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group

Preparation Methods

The synthesis of 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine include other triazolopyrimidines with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Examples include:

These compounds highlight the diversity within the triazolopyrimidine class and the potential for developing new derivatives with unique properties.

Properties

IUPAC Name

7-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDJXKCQPRBUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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